molecular formula C31H30N2O3 B4172264 N-benzyl-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N,3-diphenylpropanamide

N-benzyl-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N,3-diphenylpropanamide

Cat. No.: B4172264
M. Wt: 478.6 g/mol
InChI Key: IJFLTCOGBKFTSX-UHFFFAOYSA-N
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Description

N-benzyl-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N,3-diphenylpropanamide is a complex organic compound that belongs to the class of azatricyclo compounds These compounds are characterized by their unique tricyclic structure, which includes nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N,3-diphenylpropanamide typically involves multiple steps. One common method starts with the preparation of the azatricyclo core, which can be synthesized through the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione with various electrophiles . The resulting intermediate is then subjected to further functionalization to introduce the benzyl and diphenylpropanamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N,3-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and diphenylpropanamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N,3-diphenylpropanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its tricyclic structure provides a rigid framework that can interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O3/c34-29(32(25-14-8-3-9-15-25)20-22-12-6-2-7-13-22)26(18-21-10-4-1-5-11-21)33-30(35)27-23-16-17-24(19-23)28(27)31(33)36/h1-15,23-24,26-28H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFLTCOGBKFTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)N(CC5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N,3-diphenylpropanamide
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N-benzyl-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N,3-diphenylpropanamide
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N-benzyl-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N,3-diphenylpropanamide
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N-benzyl-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N,3-diphenylpropanamide
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N-benzyl-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N,3-diphenylpropanamide
Reactant of Route 6
N-benzyl-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N,3-diphenylpropanamide

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